2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester
Description
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester is a boronic ester derivative featuring a bromomethyl (-CH2Br) and nitro (-NO2) substituent on the phenyl ring. These functional groups confer unique reactivity and solubility properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses . The pinacol ester moiety enhances stability and solubility in organic solvents compared to the parent boronic acid .
Properties
IUPAC Name |
2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHEYUNZWPODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142478 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-96-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:
Bromination: The starting material, 5-nitro-2-methylphenol, undergoes bromination to introduce a bromomethyl group at the 2-position.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The resulting boronic acid is esterified with pinacol to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it acts as a boronic ester reagent. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acidic conditions or the presence of a suitable catalyst.
Major Products:
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding aryl compound.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Building Blocks: Serves as a versatile building block for the synthesis of various functionalized aromatic compounds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
Suzuki–Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
- 2-Methyl-5-nitrophenylboronic acid pinacol ester (CAS 883715-40-0): Replaces bromomethyl with a methyl group, reducing electrophilicity .
- 5-Bromo-2-methoxyphenylboronic acid pinacol ester (CAS 868629-78-1): Substitutes nitro with methoxy, altering electronic properties .
- 4-Nitrophenylboronic acid pinacol ester : Lacks bromomethyl, limiting bifunctional reactivity .
Table 1: Structural and Physical Properties
Solubility and Stability
- Solubility : Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to boronic acids. For example, phenylboronic acid pinacol ester shows ~10× higher solubility in chloroform than the parent acid .
- Stability: The nitro group in this compound may reduce thermal stability compared to non-nitro analogues but enhances electrophilicity for cross-coupling .
Reactivity in Cross-Coupling and Oxidation
- Suzuki-Miyaura Reactions : The bromomethyl group acts as a leaving group, enabling sequential functionalization (e.g., alkylation or nucleophilic substitution) post-coupling, a feature absent in methyl or methoxy-substituted analogues .
- H2O2 Reactivity: Nitro-substituted boronic esters (e.g., 4-nitrophenyl pinacol ester) undergo oxidative deboronation with H2O2, producing 4-nitrophenol and a boronate complex. This reactivity is retained in 2-bromomethyl-5-nitrophenyl derivatives, as evidenced by UV-vis spectral shifts (λmax 405 nm) .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The nitro group deactivates the phenyl ring, slowing transmetalation in cross-coupling but improving chemoselectivity in multi-step syntheses .
- Bromomethyl vs. Methyl : Bromomethyl introduces steric bulk and electrophilicity, enabling C-Br bond activation in palladium-catalyzed reactions, unlike inert methyl groups .
Biological Activity
2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester (CAS No. 2096333-96-7) is a boronic ester that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : CHBBrN O
- Molecular Weight : 341.99 g/mol
- Purity : Typically > 98%
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability.
Biological Activity
Boronic acids and their derivatives, including boronic esters like 2-Bromomethyl-5-nitrophenylboronic acid, are known for various biological activities, particularly in medicinal chemistry. The following sections summarize key findings related to the biological activity of this compound.
- Inhibition of Proteasomes : Boronic acids are recognized for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis .
- Anticancer Properties : Compounds similar to 2-Bromomethyl-5-nitrophenylboronic acid have demonstrated significant anticancer activity by disrupting the MDM2-p53 interaction, which is vital in tumor suppression . This mechanism makes them potential candidates for cancer therapy.
- Antimicrobial Activity : Research indicates that certain boronic acids can restore the efficacy of antibiotics against resistant strains of bacteria by inhibiting β-lactamases, which are enzymes that confer resistance .
Study 1: Anticancer Activity
In a study examining the effects of boronic acids on cancer cell lines, derivatives similar to 2-Bromomethyl-5-nitrophenylboronic acid were tested against multiple myeloma cells. The results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation at low micromolar concentrations (IC values around 4.60 nM) .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of boronic acids showed that compounds could significantly lower the minimum inhibitory concentration (MIC) values against resistant bacteria strains, demonstrating their potential as adjuvants in antibiotic therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBBrN O |
| Molecular Weight | 341.99 g/mol |
| CAS Number | 2096333-96-7 |
| Anticancer IC | ~4.60 nM |
| Antimicrobial MIC (against resistant strains) | Lowered significantly |
Q & A
Q. Why do reaction yields vary significantly in Suzuki-Miyaura couplings involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
